4-[(9-Phenylnonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9-Phenylnonyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 9-phenylnonylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-Phenylnonyl)amino]benzoic acid typically involves the following steps:
Formation of 9-Phenylnonylamine: This can be achieved through the reduction of 9-phenylnonyl nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The 9-phenylnonylamine is then coupled with 4-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(9-Phenylnonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[(9-Phenylnonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(9-Phenylnonyl)amino]benzoic acid involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound may act by binding to receptors or enzymes, altering their activity and resulting in downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A structurally similar compound with an amino group at the para position.
9-Phenylnonylamine: The amine precursor used in the synthesis of 4-[(9-Phenylnonyl)amino]benzoic acid.
Uniqueness
This compound is unique due to the presence of both a long alkyl chain and an aromatic ring, which imparts distinct physicochemical properties. This combination allows for diverse applications and interactions that are not observed with simpler analogs.
Properties
CAS No. |
61440-37-7 |
---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(9-phenylnonylamino)benzoic acid |
InChI |
InChI=1S/C22H29NO2/c24-22(25)20-14-16-21(17-15-20)23-18-10-5-3-1-2-4-7-11-19-12-8-6-9-13-19/h6,8-9,12-17,23H,1-5,7,10-11,18H2,(H,24,25) |
InChI Key |
HYSBLELZKOSEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.